molecular formula C14H14N2O3 B2593716 2-Morpholin-4-yl-quinoline-4-carboxylic acid CAS No. 449764-66-3

2-Morpholin-4-yl-quinoline-4-carboxylic acid

Cat. No.: B2593716
CAS No.: 449764-66-3
M. Wt: 258.277
InChI Key: SXKAHOLXYICUEG-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-quinoline-4-carboxylic acid is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The presence of these functional groups makes this compound an interesting compound for various scientific research applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts in water under reflux conditions . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . These methods avoid the use of hazardous acids or bases and harsh reaction conditions, making them environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of rare-earth metal catalysts and molecular iodine ensures high yields and purity of the final product. Additionally, the use of solvent-free conditions and environmentally benign catalysts makes the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, rare-earth metal catalysts, and various solvents such as ethanol and tetrahydrofuran . Reaction conditions typically involve refluxing the reaction mixture at elevated temperatures to ensure complete conversion of reactants to products.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as pyrazoloquinolines and other substituted quinoline compounds . These products have diverse applications in scientific research and industry.

Scientific Research Applications

2-Morpholin-4-yl-quinoline-4-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2-Morpholin-4-yl-quinoline-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its morpholine ring, which imparts specific chemical and biological properties that are not observed in other quinoline derivatives.

Properties

IUPAC Name

2-morpholin-4-ylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-14(18)11-9-13(16-5-7-19-8-6-16)15-12-4-2-1-3-10(11)12/h1-4,9H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKAHOLXYICUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331172
Record name 2-morpholin-4-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204299
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

449764-66-3
Record name 2-morpholin-4-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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